Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13754649
InChI: InChI=1S/C12H21NO5/c1-6-17-10(15)8-13(7-9(2)14)11(16)18-12(3,4)5/h6-8H2,1-5H3
SMILES: CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate

CAS No.:

Cat. No.: VC13754649

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((tert-butoxycarbonyl)(2-oxopropyl)amino)acetate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name ethyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxopropyl)amino]acetate
Standard InChI InChI=1S/C12H21NO5/c1-6-17-10(15)8-13(7-9(2)14)11(16)18-12(3,4)5/h6-8H2,1-5H3
Standard InChI Key KQUYKKUPIYCRAM-UHFFFAOYSA-N
SMILES CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)CN(CC(=O)C)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a central glycine backbone modified by two functional groups: a tert-butoxycarbonyl (Boc) group and a 2-oxopropyl moiety. The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) protects the amine nitrogen, while the ethyl ester (CH2COOEt\text{CH}_2\text{COOEt}) enhances solubility in organic solvents . The 2-oxopropyl side chain introduces a ketone functionality, enabling further derivatization via nucleophilic addition or reduction.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H21NO5\text{C}_{12}\text{H}_{21}\text{NO}_5
Molecular Weight259.30 g/mol
SMILES NotationCC(COC(=O)NC(C(=O)OCC)C(NC(=O)OC(C)(C)C)=O)=O\text{CC(COC(=O)NC(C(=O)OCC)C(NC(=O)OC(C)(C)C)=O)=O}
Topological Surface Area64.63 Ų
LogP (Consensus)2.7

Spectroscopic Fingerprints

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure through distinct signals: the Boc group’s tert-butyl protons resonate at ~1.4 ppm (singlet), while the ethyl ester’s methylene and methyl groups appear at 4.1–4.3 ppm (quartet) and 1.2–1.4 ppm (triplet), respectively. Infrared (IR) spectroscopy identifies carbonyl stretches at 1720–1740 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (Boc carbamate).

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically begins with Boc-protected glycine ethyl ester, which undergoes alkylation with 2-oxopropyl bromide under basic conditions (e.g., potassium carbonate in DMF). A Mitsunobu reaction or reductive amination may alternatively introduce the 2-oxopropyl group .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
AlkylationK₂CO₃, DMF, 60°C, 12h65–75%
DeprotectionTFA/DCM (1:1), rt, 2h>90%

Challenges and Solutions

Competitive side reactions, such as over-alkylation or ester hydrolysis, are mitigated by controlling reaction temperature and stoichiometry. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The Boc group’s orthogonality allows sequential deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting the ester functionality . This enables iterative peptide chain elongation, particularly in solid-phase synthesis.

Prodrug Design

The ethyl ester enhances membrane permeability, making the compound a candidate for prodrug formulations. Enzymatic hydrolysis in vivo releases the active carboxylic acid .

Analytical and Pharmacological Profiling

Solubility and Permeability

The compound exhibits moderate aqueous solubility (0.344 mg/mL) but high gastrointestinal absorption due to its lipophilic ester . Blood-brain barrier (BBB) permeability is predicted via the consensus LogP value of 2.7 .

Table 3: Pharmacokinetic Parameters

ParameterValueSource
Aqueous Solubility0.344 mg/mL
BBB PermeationYes
CYP InhibitionNone

Comparative Analysis with Analogues

Ethyl 2-((tert-Butoxycarbonyl)Amino)Acetate

This analogue lacks the 2-oxopropyl group, reducing steric hindrance but limiting ketone-mediated reactivity. Its molecular formula (C9H17NO4\text{C}_9\text{H}_{17}\text{NO}_4) and LogP (2.1) reflect decreased hydrophobicity .

Cyclohexyl Derivatives

Compounds like Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate exhibit enhanced conformational rigidity, favoring interactions with hydrophobic enzyme pockets .

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